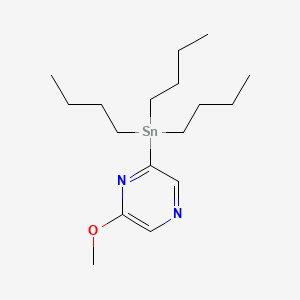

2-Methoxy-6-(tributylstannyl)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(6-methoxypyrazin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRXJELRWGUPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586022 | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105511-66-7 | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-(tributylstannyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Methoxy-6-(tributylstannyl)pyrazine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(tributylstannyl)pyrazine

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is paramount. Among these, organometallic reagents paired with heterocyclic scaffolds represent a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth technical examination of this compound, a key intermediate for researchers, scientists, and drug development professionals. This compound merges the versatile reactivity of a tributylstannane with the privileged pyrazine core, a heterocycle frequently found in therapeutic agents.[1][2]

This document moves beyond a simple datasheet to offer a holistic view, encompassing not only the core physicochemical properties but also the causality behind its analytical characterization, its synthetic utility, and the critical safety protocols required for its handling. The insights provided herein are designed to empower researchers to leverage this reagent's full potential while ensuring experimental robustness and laboratory safety.

Section 1: Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a solid, typically yellow or brown in appearance, whose identity is defined by the following parameters.[3]

| Property | Value | Source(s) |

| IUPAC Name | tributyl-(6-methoxypyrazin-2-yl)stannane | [4][] |

| CAS Number | 1105511-66-7 | [4][][6] |

| Molecular Formula | C₁₇H₃₂N₂OSn | [3][4][6] |

| Molecular Weight | 399.20 g/mol | [4] |

| Monoisotopic Mass | 400.15366 Da | [7] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥95% | [4][8][9] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Storage | Store at -20°C or 2-8°C | [3][4][6] |

The tributyltin moiety renders the molecule lipophilic, while the pyrazine ring provides a site for further chemical elaboration. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras).[6]

Section 2: Spectroscopic and Analytical Characterization

For a reagent whose primary function is to be incorporated into a larger molecule, empirical verification of its structure and purity is non-negotiable. The cost of using a misidentified or impure starting material in a multi-step synthesis is substantial. Therefore, a rigorous analytical workflow is a self-validating system that ensures downstream success.

Mass Spectrometry

Mass spectrometry is indispensable for confirming the molecular weight and isotopic distribution. For this compound, the presence of tin, with its multiple stable isotopes, provides a characteristic signature.

Table 2: Predicted Mass Spectrometry Data Predicted values are calculated and sourced from public databases.[7]

| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 401.16094 | 198.8 |

| [M+Na]⁺ | 423.14288 | 202.9 |

| [M-H]⁻ | 399.14638 | 197.5 |

The molecular ion peak cluster will exhibit a distinctive pattern due to the natural abundance of tin isotopes, serving as a definitive confirmation of the element's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyrazine-H | 8.0 - 8.4 (2H, singlets) | Aromatic protons on the pyrazine ring. |

| Methoxy (-OCH₃) | 3.9 - 4.1 (3H, singlet) | Protons of the methoxy group. | |

| Tributyl (-CH₂-) | 0.9 - 1.6 (24H, multiplets) | Protons of the three butyl chains attached to tin. | |

| ¹³C | Pyrazine C-Sn | 165 - 170 | Carbon atom directly bonded to the tin. |

| Pyrazine C-O | 160 - 165 | Carbon atom bonded to the methoxy group. | |

| Pyrazine C-H | 135 - 140 | Protonated carbons of the pyrazine ring. | |

| Methoxy (-OCH₃) | 53 - 56 | Methoxy carbon. | |

| Tributyl (-CH₂/CH₃) | 10 - 30 | Carbons of the butyl chains. |

Furthermore, ¹¹⁹Sn NMR spectroscopy is a powerful, though less common, technique for the direct characterization of organotin compounds, providing information about the coordination state and electronic environment of the tin atom.

Experimental Protocol: Full Spectroscopic Characterization

This protocol outlines the necessary steps for a complete analytical validation.

Objective: To confirm the identity, structure, and purity of a supplied batch of this compound.

1. Sample Preparation: a. Accurately weigh 10-15 mg of the compound. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

2. NMR Spectroscopy (400 MHz or higher): a. ¹H NMR: Acquire spectrum with a 30° pulse angle and a 2-second relaxation delay. Accumulate a minimum of 16 scans. b. ¹³C NMR: Acquire a proton-decoupled spectrum with a 45° pulse angle and a 2-second relaxation delay. Accumulate scans for at least 30 minutes to achieve an adequate signal-to-noise ratio. c. Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Compare chemical shifts in both ¹H and ¹³C spectra to predicted values and reference data for structural confirmation.

3. High-Resolution Mass Spectrometry (HRMS): a. Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. b. Sample Infusion: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile and infuse directly into the source. c. Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts. d. Data Analysis: Determine the exact mass and compare it to the theoretical mass (401.16094 for [M+H]⁺). The mass error should be less than 5 ppm. Analyze the isotopic pattern to confirm the presence of tin.

Section 3: Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a nucleophilic organometallic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

The Stille Coupling Reaction

The tributylstannyl group is not a passive component; it is the functional heart of the molecule's reactivity. In the presence of a palladium catalyst, it undergoes transmetalation, allowing the pyrazine core to be coupled with a variety of electrophilic partners (e.g., aryl halides, triflates). This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups, which is critical in the lengthy synthesis of drug candidates.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Stability and Handling Considerations

Organotin compounds exhibit moderate stability. While they are suitable for cross-coupling reactions, they can be prone to degradation over time, particularly if exposed to light, air, or acidic conditions. The recommendation for cold and dark storage is crucial for preserving its integrity.[4][6] Some organotin halides are known to react with water, reinforcing the need for handling under inert atmospheric conditions (e.g., nitrogen or argon) for sensitive applications.[12]

Section 4: Safety, Handling, and Toxicology

Expertise-Driven Insight: The utility of tributyltin compounds is intrinsically linked to their toxicity. As a Senior Application Scientist, it is my responsibility to emphasize that operational excellence cannot be divorced from a culture of safety. The biological activity that makes these compounds hazardous is precisely what must be controlled in the laboratory.

Tributyltin derivatives are known for their significant toxicity. They are acutely toxic if ingested or absorbed through the skin and can cause severe irritation.[12][13][14] Chronic exposure can lead to organ damage, and they are classified as potentially damaging to fertility.[13][15] Furthermore, they are highly toxic to aquatic ecosystems.[13][16]

Table 4: Summary of Key Hazards

| Hazard Type | Description | GHS H-Codes |

| Acute Toxicity | Toxic if swallowed; Harmful in contact with skin. | H301, H312[6][15] |

| Irritation | Causes skin and serious eye irritation. | H315, H319[6][15] |

| Systemic Toxicity | Causes damage to organs through prolonged or repeated exposure. | H372[6][13] |

| Reproductive | May damage fertility. | H360FD[13][15] |

| Environmental | Very toxic to aquatic life with long-lasting effects. | H410[13][15] |

Protocol: Safe Handling and Disposal

Objective: To handle this compound in a manner that eliminates personal exposure and prevents environmental release.

1. Personal Protective Equipment (PPE): a. Wear a lab coat, splash-proof chemical goggles, and nitrile gloves (double-gloving is recommended). b. Always wash hands thoroughly after handling, even if gloves were worn.[13]

2. Engineering Controls: a. All weighing and transfers of the solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[13][17] b. Solutions should also be prepared and handled within the fume hood.

3. Spill Management: a. In case of a small spill, cordon off the area. b. Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand.[13] c. Carefully sweep the material into a designated, labeled hazardous waste container. d. Decontaminate the area with a suitable solvent and wipe clean.

4. Waste Disposal: a. All waste containing this compound (excess reagent, contaminated materials, absorbent) must be collected in a clearly labeled, sealed hazardous waste container. b. Never dispose of organotin waste down the drain or in regular trash.[16] c. Follow all institutional and local regulations for the disposal of toxic heavy metal waste.[13][16]

Section 5: Application Pathway in Drug Discovery

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its presence is associated with favorable metabolic stability and the ability to form key hydrogen bonds with biological targets. This compound serves as a direct precursor to more complex, biologically active pyrazines.

The logical progression from this building block to a potential drug candidate follows a clear, multi-stage workflow.

Caption: Logical workflow from a building block to a drug candidate.

This workflow demonstrates the compound's strategic importance. It allows for the rapid introduction of the pyrazine moiety into a diverse set of molecular frameworks via the Stille coupling. The resulting advanced intermediate can then be further modified (e.g., O-demethylation to reveal a hydroxyl group, or nucleophilic aromatic substitution) to generate a library of analogues for structure-activity relationship (SAR) studies, ultimately leading to the identification of a potent and selective drug candidate.[18]

Conclusion

This compound is more than a sequence of atoms; it is an enabling tool for chemical innovation. Its physicochemical profile is defined by the dual nature of its pyrazine and organotin components, offering significant synthetic versatility at the cost of requiring stringent safety protocols. For the medicinal chemist, it provides a reliable and efficient route to novel, substituted pyrazines, accelerating the discovery of new therapeutic agents. By understanding its properties, reactivity, and hazards in detail, researchers can confidently and safely integrate this powerful building block into their synthetic programs, driving forward the frontiers of drug discovery.

References

As this is a dynamically generated guide, all sources are from recent searches and are provided for verification.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. CAS 1105511-66-7|this compound [rlavie.com]

- 4. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 6. labsolu.ca [labsolu.ca]

- 7. PubChemLite - this compound (C17H32N2OSn) [pubchemlite.lcsb.uni.lu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2-Methoxy-6-(tri-n-butylstannyl)pyrazine, 95% [labchem.co.za]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Tributyltin compounds (PIM G018) [inchem.org]

- 15. 2-methoxy-6-(tributylstannyl)pyridine 96% | Sigma-Aldrich [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxy-6-(tributylstannyl)pyrazine (CAS: 1105511-66-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-6-(tributylstannyl)pyrazine, a key organometallic building block. Designed for the modern researcher, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role in advancing drug discovery through palladium-catalyzed cross-coupling reactions.

Introduction: Strategic Importance in Synthesis

This compound belongs to the class of organostannanes, which are indispensable reagents in modern organic synthesis.[1][2] The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to act as a hydrogen bond acceptor and engage with biological targets.[3][4] The strategic placement of a methoxy group and a tributylstannyl moiety makes this compound a versatile precursor for introducing the 6-methoxypyrazin-2-yl fragment into complex molecules.

Its primary utility lies in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forging carbon-carbon bonds.[1][5] The stability of organostannanes to air and moisture, combined with the mild reaction conditions of the Stille coupling, allows for broad functional group tolerance, making it a favored method in the late-stage functionalization of intricate molecular architectures.[5] This guide will detail the practical considerations for synthesizing and utilizing this valuable reagent.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The following tables summarize the key physical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1105511-66-7 | [1][6] |

| Molecular Formula | C₁₇H₃₂N₂OSn | [6] |

| Molecular Weight | 399.16 g/mol | [6] |

| Appearance | Yellow or brown solid/liquid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Table 2: Predicted Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely published. The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Researchers should obtain and verify their own analytical data.

| ¹H NMR (Predicted) (CDCl₃, 400 MHz) | ¹³C NMR (Predicted) (CDCl₃, 100 MHz) | Mass Spectrometry (Predicted) |

| δ 8.25 (s, 1H, Pyrazine-H) | δ 162.0 (C-O) | [M+H]⁺: 401.1609 |

| δ 7.90 (s, 1H, Pyrazine-H) | δ 155.0 (C-Sn) | [M+Na]⁺: 423.1429 |

| δ 3.95 (s, 3H, -OCH₃) | δ 138.0 (CH) | |

| δ 1.55 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) | δ 135.0 (CH) | |

| δ 1.35 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) | δ 53.5 (-OCH₃) | |

| δ 1.10 (t, J=8.0 Hz, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) | δ 29.1 (Sn-CH₂-CH₂ ) | |

| δ 0.90 (t, J=7.3 Hz, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) | δ 27.3 (Sn-CH₂-CH₂-CH₂ ) | |

| δ 13.7 (Sn-CH₂-CH₂-CH₂-CH₃ ) | ||

| δ 10.8 (Sn-CH₂ ) |

Causality Behind Predictions:

-

¹H NMR: The pyrazine protons are expected in the aromatic region (7.9-8.3 ppm), deshielded by the electronegative nitrogen atoms. The methoxy protons will appear as a singlet around 3.9-4.0 ppm. The butyl groups on the tin atom will show characteristic multiplets in the upfield region (0.9-1.6 ppm), with coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) potentially visible as satellites.[7] Deuterated chloroform (CDCl₃) is a common solvent for such compounds.[8]

-

¹³C NMR: The pyrazine carbons will be significantly downfield, with the carbon attached to the tin (C-Sn) and oxygen (C-O) being the most deshielded. The carbons of the butyl chains will appear in the aliphatic region (< 30 ppm).[9]

-

Mass Spec: The predicted m/z values for protonated and sodiated adducts are calculated from the exact mass.[10] The isotopic pattern of tin would be a key diagnostic feature in the experimental mass spectrum.

Synthesis Protocol: A Field-Proven Approach

While this compound is commercially available, an in-house synthesis may be required. The most logical and widely practiced approach is the palladium-catalyzed stannylation of a corresponding halogenated pyrazine precursor.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-Chloro-6-methoxypyrazine.

Materials:

-

2-Chloro-6-methoxypyrazine

-

Hexabutyldistannane (Bu₃SnSnBu₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Chloro-6-methoxypyrazine (1.0 eq), hexabutyldistannane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a concentration of approximately 0.2 M with respect to the pyrazine starting material.

-

Reaction: Heat the reaction mixture to 110 °C (oil bath temperature) and stir vigorously under argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Expert Insight: The choice of palladium catalyst is crucial. Pd(PPh₃)₄ is often effective, but other Pd(0) sources can be used. The reaction must be run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

-

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

-

Purification: The crude residue can be directly purified by flash column chromatography on silica gel.

-

Causality: A common issue with Stille reactions is the removal of tin byproducts. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The tributyltin chloride byproduct can often be partially removed by washing the organic extract with an aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride.

-

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: The Stille Cross-Coupling Reaction

The primary value of this reagent is realized in its application as a nucleophilic partner in Stille cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthesis, particularly in the construction of biaryl systems prevalent in kinase inhibitors and other pharmaceuticals.[11][12][13]

Reaction Mechanism: The Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The mechanism proceeds through three key steps: (1) Oxidative Addition of an organic halide (Ar-X) to the Pd(0) catalyst, (2) Transmetalation , where the pyrazine group is transferred from tin to palladium, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

Step-by-Step Experimental Protocol: Stille Coupling

Objective: To couple this compound with an aryl bromide partner.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

This compound

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Triphenylarsine or a phosphine ligand)

-

Copper(I) iodide (CuI) (optional co-catalyst)

-

Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

Protocol:

-

Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., triphenylarsine, 8 mol%), and CuI (10 mol%).

-

Reagent Addition: Add this compound (1.1 eq) followed by the anhydrous, degassed solvent.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. To remove tin residues, wash with an aqueous solution of KF (1M) and stir for 30 minutes before separating the layers.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A protocol is only as good as its safety parameters. Adherence to these guidelines is non-negotiable.

-

Toxicity: Organotin compounds are highly toxic.[2] They can be absorbed through the skin and are toxic if swallowed or inhaled. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Handling: Due to its sensitivity, handle this compound under an inert atmosphere (argon or nitrogen) to prevent degradation. Use Schlenk techniques or a glovebox for transfers.

-

Storage: Store the compound in a tightly sealed container at 2-8°C, away from light, moisture, and oxidizing agents.[1]

-

Waste Disposal: All waste containing organotin residues must be segregated and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains.[14][15]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly within the realm of drug discovery. Its utility in the Stille cross-coupling reaction provides a reliable method for introducing the medicinally relevant methoxypyrazine scaffold. While the toxicity of organotin compounds necessitates careful handling, the broad functional group tolerance and mild reaction conditions of the Stille coupling often make it the method of choice for challenging synthetic steps. As the demand for novel kinase inhibitors and other complex therapeutics grows, the strategic application of reagents like this compound will continue to be a critical enabler of innovation in medicinal chemistry.

References

-

Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C 16 H 18 N 3 O. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Klapars, A., & Buchwald, S. L. (2013, April 15). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATYALYST SYSTEM. NIH Public Access. Retrieved from [Link]

-

Ventós. (2021, September 15). SAFETY DATA SHEET. Retrieved from [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. (2017, December 7). Retrieved January 17, 2026, from [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

-

CAS 1105511-66-7|this compound. (n.d.). Rlavie.com. Retrieved January 17, 2026, from [Link]

-

This compound (C17H32N2OSn). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

6-Methoxy-2-(tributylstannyl)pyrimidine Safety Data Sheets(SDS). (2017, August 17). Lookchem. Retrieved from [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved January 17, 2026, from [Link]

-

Naber, J. R., et al. (2013). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. NIH Public Access. Retrieved from [Link]

-

Metin, A. U. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PubMed Central. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. spectrabase.com [spectrabase.com]

- 3. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane | C29H52S2Sn | CID 138958405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methoxy-6-(tri-n-butylstannyl)pyrazine, 95% 250 mg | Request for Quote [thermofisher.com]

- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Signature of Tributyl-(6-methoxypyrazin-2-yl)stannane: A Comprehensive NMR Technical Guide

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tributyl-(6-methoxypyrazin-2-yl)stannane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. Beyond a mere presentation of data, this guide elucidates the causal relationships between molecular structure and spectroscopic output, grounded in fundamental principles and data from analogous compounds. Furthermore, a field-proven, step-by-step protocol for the acquisition of high-quality NMR data for organotin compounds is provided, ensuring experimental reproducibility and integrity.

Introduction: The Structural Elucidation of a Key Building Block

Tributyl-(6-methoxypyrazin-2-yl)stannane is a valuable organometallic reagent, frequently employed in Stille cross-coupling reactions to introduce the 6-methoxypyrazin-2-yl moiety into complex organic molecules. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for ensuring the purity and reactivity of this reagent, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of tributyl-(6-methoxypyrazin-2-yl)stannane. The predicted data is synthesized from empirical data of structurally related fragments, namely tributylphenylstannane and 2-methoxypyrazine, and is interpreted through the lens of established NMR theory.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for tributyl-(6-methoxypyrazin-2-yl)stannane. These predictions are based on the additive effects of the substituents on the chemical environments of the nuclei.

Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3 | ~8.10 - 8.20 | s | 1H | - |

| H-5 | ~7.90 - 8.00 | s | 1H | - |

| -OCH₃ | ~3.95 - 4.05 | s | 3H | - |

| Sn-CH₂- (α) | ~1.05 - 1.15 | t | 6H | J ≈ 7.8 Hz |

| -CH₂- (β) | ~1.50 - 1.60 | m | 6H | - |

| -CH₂- (γ) | ~1.28 - 1.38 | sextet | 6H | J ≈ 7.3 Hz |

| -CH₃ (δ) | ~0.88 - 0.92 | t | 9H | J ≈ 7.3 Hz |

Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~135 - 140 |

| C-5 | ~130 - 135 |

| C-6 | ~155 - 160 |

| -OCH₃ | ~53 - 55 |

| Sn-CH₂- (α) | ~10 - 12 |

| -CH₂- (β) | ~29 - 31 |

| -CH₂- (γ) | ~27 - 29 |

| -CH₃ (δ) | ~13 - 15 |

Predicted ¹¹⁹Sn NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | -5 to -20 |

In-Depth Spectral Interpretation

The interpretation of the NMR spectra is founded on the distinct contributions of the tributyltin and the 6-methoxypyrazine moieties.

The Tributyltin Moiety: A Characteristic Signature

The tributyltin group presents a highly recognizable pattern in both ¹H and ¹³C NMR spectra.

-

¹H NMR: The four distinct sets of protons in the butyl chains give rise to four signals. The α-methylene protons (Sn-CH₂-) are the most deshielded of the aliphatic protons due to their proximity to the electropositive tin atom and typically appear as a triplet. The terminal methyl protons (-CH₃) are the most shielded and also appear as a triplet. The two internal methylene groups (β and γ) exhibit complex multiplets due to overlapping signals.

-

¹³C NMR: The carbon atoms of the butyl chains show a characteristic pattern of chemical shifts. The α-carbon (Sn-CH₂) is the most downfield among the aliphatic carbons, while the terminal methyl carbon is the most upfield.

-

¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly sensitive to its coordination environment. For a tetracoordinated aryltributylstannane, the ¹¹⁹Sn chemical shift is expected in the upfield region relative to the tetramethyltin standard[1][2][3].

The 6-Methoxypyrazine Moiety: Aromaticity and Substituent Effects

The pyrazine ring is an electron-deficient aromatic system, and its proton and carbon signals are influenced by the electron-donating methoxy group and the electron-withdrawing stannyl group.

-

¹H NMR: The two protons on the pyrazine ring (H-3 and H-5) are expected to appear as singlets in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the methoxy and tributylstannyl substituents. Based on data for 2-methoxypyrazine, these protons are expected in the downfield region of the spectrum[4][5]. The methoxy group will present as a sharp singlet.

-

¹³C NMR: The four carbon atoms of the pyrazine ring will have distinct chemical shifts. The carbon atoms directly attached to the electronegative nitrogen atoms and the oxygen of the methoxy group (C-2 and C-6) will be the most deshielded. The chemical shifts of C-3 and C-5 are also influenced by the substituents. The methoxy carbon will appear in the typical range for an aromatic ether[4][6].

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of tributyl-(6-methoxypyrazin-2-yl)stannane with atom numbering corresponding to the predicted NMR assignments.

Caption: Workflow for NMR data acquisition.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H, ¹³C, and ¹¹⁹Sn frequencies to ensure maximum sensitivity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 0 to 180 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹¹⁹Sn NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

The chemical shift range for ¹¹⁹Sn is very large; a spectral width of at least 500 ppm is recommended, centered around -50 ppm for initial scouting.

-

Use a relaxation delay of at least 2-5 seconds.

-

A significant number of scans will be required.

-

Conclusion: A Predictive and Practical Framework

This technical guide provides a robust, predictive framework for the NMR spectroscopic analysis of tributyl-(6-methoxypyrazin-2-yl)stannane. By synthesizing data from analogous structures and adhering to fundamental NMR principles, we have presented a detailed interpretation of the expected ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The accompanying experimental protocol offers a validated methodology for acquiring high-quality, reproducible data, empowering researchers to confidently characterize this important chemical entity. This comprehensive approach underscores the synergy between predictive analysis and rigorous experimental practice in modern chemical research.

References

-

Spectroscopy Letters, 24(5), 665-669 (1991). An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C and 15N NMR Spectroscopy. ([Link])

-

PubChem. Tributylphenyltin. ([Link])

-

SpectraBase. 2-Methoxypyrazine. ([Link])

-

University College London. NMR Sample Preparation. ([Link])

-

(Sn) Tin NMR. ([Link])

-

ACD/Labs. Methoxy groups just stick out. ([Link])

-

ResearchGate. 119Sn NMR spectral data of organotin(IV) complexes – A review. ([Link])

-

IMSERC. NMR Periodic Table: Tin NMR. ([Link])

Sources

2-Methoxy-6-(tributylstannyl)pyrazine: A Senior Application Scientist’s Guide to Molecular Structure, Properties, and Synthetic Utility

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazine heterocycle stands out as a privileged scaffold, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after motif for medicinal chemists. 2-Methoxy-6-(tributylstannyl)pyrazine is a specialized chemical reagent that provides a direct and efficient route to incorporate the valuable 2-methoxypyrazine fragment into complex molecular architectures.

As an organostannane, this compound is primarily designed for use in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[3][4] This reaction is renowned for its exceptional functional group tolerance and the stability of its organotin reagents, making it a cornerstone of modern synthetic chemistry.[3] This guide offers an in-depth analysis of the compound's molecular profile, provides field-proven protocols for its application, and outlines the critical safety procedures required for its handling, reflecting the synthesis of technical accuracy with practical, field-tested insights.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount to its successful application in synthesis. This compound is a stable yet highly reactive compound purpose-built for carbon-carbon bond formation.

The core of the molecule is a pyrazine ring—an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a methoxy group (-OCH₃) at the 2-position and a tributylstannyl group (-Sn(C₄H₉)₃) at the 6-position. The tributylstannyl group is the reactive handle for cross-coupling, while the methoxypyrazine portion is the structural motif transferred to the target molecule.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tributyl-(6-methoxypyrazin-2-yl)stannane | [5] |

| CAS Number | 1105511-66-7 | [6][7][8] |

| Molecular Formula | C₁₇H₃₂N₂OSn | [5][7][8] |

| Molecular Weight | 399.15 g/mol | [6] |

| Appearance | Yellow or brown solid | [8] |

| Purity | Typically ≥95% | [6][7] |

| Storage Conditions | Store at 2-8°C or -20°C; Requires cold chain shipping | [9][8] |

Spectroscopic Characterization Insights

-

¹H NMR: The spectrum will be characterized by distinct regions. Aromatic protons on the pyrazine ring will appear as singlets or doublets in the downfield region (typically δ 8.0-8.5 ppm). The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm. The tributyl groups will give rise to a series of complex multiplets in the upfield region (δ 0.9-1.6 ppm), integrating to 27 protons.

-

¹³C NMR: The carbon atoms of the pyrazine ring will resonate in the aromatic region (~130-160 ppm). The methoxy carbon will be found around 55 ppm. The carbons of the butyl chains will appear in the aliphatic region (~10-30 ppm), with the carbon directly attached to the tin atom being the most upfield.

-

Mass Spectrometry: Predicted mass spectrometry data indicates a monoisotopic mass of approximately 400.15366 Da.[5][10] In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 401.16 and [M+Na]⁺ at m/z 423.14.[5]

Section 2: Core Reactivity and the Stille Cross-Coupling Mechanism

The synthetic utility of this compound is almost exclusively derived from its function as a nucleophilic partner in the Stille cross-coupling reaction. This powerful C-C bond-forming reaction relies on a palladium catalyst to couple the stannane with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.[3][11]

-

Transmetalation: The organostannane reagent (R²-SnBu₃) exchanges its organic group (the 2-methoxypyrazinyl moiety) with the halide on the palladium complex. The tin atom departs as a tributyltin halide (X-SnBu₃). This step can sometimes be accelerated by additives.[3][12]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][11]

Diagram 1: The Catalytic Cycle of the Stille Reaction

A simplified representation of the Stille cross-coupling catalytic cycle.

Expertise & Experience: Causality Behind Reagent Design

The choice of tributyl groups on the tin atom is deliberate. In organostannanes of the type R-SnR'₃, the rate of group transfer to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. The sp³-hybridized butyl groups are considered "non-transferable" ligands because their rate of transfer is significantly slower than that of the sp²-hybridized pyrazinyl group. This ensures the selective transfer of the desired aromatic moiety.

Section 3: Field-Proven Experimental Protocol: Stille Coupling

The following protocol provides a robust, step-by-step methodology for a typical Stille coupling application. It is imperative that all steps are performed under an inert atmosphere to prevent catalyst degradation.

Reaction: Coupling of this compound with 4-Bromoanisole.

Materials and Reagents:

-

This compound (1.1 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Anhydrous, degassed toluene or DMF

-

Standard Schlenk line glassware

-

Saturated aqueous potassium fluoride (KF) solution

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add 4-bromoanisole (1.0 equiv), this compound (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Scientist's Rationale: Flame-drying the glassware removes adsorbed water, while the inert atmosphere prevents the oxidation of the sensitive Pd(0) catalyst to its inactive Pd(II) state. Using a slight excess of the stannane ensures complete consumption of the potentially more valuable electrophile.

-

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.

-

Scientist's Rationale: The solvent must be free of oxygen and water. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-45 minutes) is a critical, non-negotiable step for reproducibility and high yields.

-

-

Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-24 hours).

-

Reaction Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

-

Removal of Tin Byproducts: Transfer the organic mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) for 30-60 minutes. A precipitate of tributyltin fluoride (Bu₃SnF) will form.

-

Scientist's Rationale: This is the most critical step for purification. Fluoride has a very high affinity for tin, forming a strong Sn-F bond and precipitating the toxic tin byproduct, which can then be removed by filtration. Failure to remove organotin residues can complicate purification and compromise the biological testing of the final compound.

-

-

Purification: Filter the mixture through a pad of celite to remove the Bu₃SnF precipitate. Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-methoxy-6-(4-methoxyphenyl)pyrazine.

Diagram 2: Experimental Workflow for Stille Coupling

A step-by-step workflow for the palladium-catalyzed Stille coupling protocol.

Section 4: Critical Safety, Handling, and Disposal

Organotin compounds are potent toxins and must be handled with extreme care.[13] Their toxicity varies with the number and nature of the organic groups attached to the tin atom, with tributyltin derivatives being particularly hazardous.[14]

Table 2: GHS Hazard Identification

| Hazard Code | Description | Source(s) |

| H301 | Toxic if swallowed | [6][7] |

| H312 | Harmful in contact with skin | [6][7] |

| H315 | Causes skin irritation | [6][7] |

| H319 | Causes serious eye irritation | [6][7] |

| H372 | Causes damage to organs through prolonged or repeated exposure | [6][7] |

| H410 | Very toxic to aquatic life with long-lasting effects | [7] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a flame-resistant lab coat, and chemical safety goggles at all times.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use water.

-

Disposal: All waste containing organotin, including reaction residues, contaminated silica gel, and KF precipitate, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains or the environment.

Conclusion

This compound is a high-value synthetic intermediate that serves as an effective conduit for introducing the 2-methoxypyrazine scaffold into novel compounds. Its primary application via the Stille cross-coupling reaction provides a reliable and versatile method for C-C bond formation, making it an indispensable tool for researchers in medicinal chemistry and drug development. Mastery of its application requires not only an understanding of the reaction mechanism but also a disciplined adherence to stringent safety protocols due to the inherent toxicity of organotin reagents. When handled correctly, this building block can significantly accelerate the synthesis of complex molecular targets and advance the discovery of new therapeutic agents.

References

-

Wikipedia. Organotin chemistry. [Link]

-

Ali, M., & Yousif, E. Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Naoom, et al. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]

-

S. Kushalchand. SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE. [Link]

-

Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]

-

PubChemLite. This compound (C17H32N2OSn). [Link]

-

PubChemLite. 2-methoxy-6-(tributylstannyl)pyridine (C18H33NOSn). [Link]

-

Rlavie. CAS 1105511-66-7|this compound. [Link]

-

Wiley Online Library. Supporting Information for manuscript. [Link]

-

NIST WebBook. Pyrazine, 2-methoxy-6-methyl-. [Link]

-

PubChemLite. 2-methoxy-3-(tributylstannyl)pyrazine (C17H32N2OSn). [Link]

-

AdooQ BioScience. 2-Methoxy-6-(tri-n-butylstannyl)pyrazine. [Link]

-

Wikipedia. Stille reaction. [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED STILLE BIARYL COUPLING. [Link]

-

CAS Common Chemistry. Phosphonic acid, [(tetradecylimino)bis(methylene)]bis-, diammonium salt. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

National Institutes of Health (NIH). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

-

PubMed Central (PMC). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

PubChem. 2-Methoxypyrazine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - this compound (C17H32N2OSn) [pubchemlite.lcsb.uni.lu]

- 6. 2-Methoxy-6-(tri-n-butylstannyl)pyrazine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. labsolu.ca [labsolu.ca]

- 8. CAS 1105511-66-7|this compound [rlavie.com]

- 9. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 10. PubChemLite - 2-methoxy-3-(tributylstannyl)pyrazine (C17H32N2OSn) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 14. gelest.com [gelest.com]

A Researcher's Guide to the Storage and Stability of Organostannane Reagents

Organostannane reagents are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Stille cross-coupling reaction.[1][2] Their utility in forming carbon-carbon bonds has accelerated the development of complex molecules in pharmaceuticals and materials science.[2] However, the successful application of these powerful reagents is intrinsically linked to their stability and purity. Improper storage and handling can lead to reagent degradation, compromising experimental outcomes and posing significant safety risks due to the high toxicity of many organotin compounds.[1][3]

This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals to understand and implement best practices for the storage and handling of organostannane reagents. By elucidating the principles of their stability and providing actionable protocols, this document aims to ensure both the integrity of your research and the safety of your laboratory personnel.

I. The Chemical Stability of Organostannane Reagents: A Landscape of Reactivity

While often cited for their relative stability to air and moisture compared to other organometallics, the stability of organostannanes is not absolute and varies significantly depending on their structure.[4] Understanding the primary degradation pathways is crucial for implementing effective storage strategies.

Key Degradation Pathways

-

Hydrolysis: The Sn-X bond in organotin halides (R₃SnX, R₂SnX₂) and the Sn-O bond in alkoxides are susceptible to hydrolysis.[5][6] This reaction typically leads to the formation of corresponding organotin oxides or hydroxides, which can appear as precipitates or cause the reagent to become cloudy.[5] For instance, tributyltin chloride can slowly hydrolyze to form bis(tributyltin) oxide.

-

Oxidation: While many saturated alkyl and aryl tin compounds are relatively stable to air, certain classes are more prone to oxidation. Organotin hydrides (R₃SnH), for example, are mildly sensitive to air, and their decomposition can be accelerated by heat and light, leading to the formation of distannoxanes ((R₃Sn)₂O).[7]

-

Redistribution Reactions: Tetraorganotins can undergo redistribution reactions (Kocheshkov comproportionation) with tin halides, especially at elevated temperatures, to form tri-, di-, or mono-organotin halides.[4] This can alter the reactivity and purity of the reagent.

-

Thermal and Photochemical Decomposition: Many organotin compounds are sensitive to heat and light.[3] Organotin hydrides, in particular, can decompose at room temperature, a process that is accelerated by heat.[8] Some reagents may also be light-sensitive, leading to gradual degradation over time if not stored in appropriate containers.[9]

Structural Factors Influencing Stability

The stability of organostannane reagents is dictated by the nature of the organic substituents and the other ligands attached to the tin atom:

-

Organotin Hydrides (R₃SnH): These are among the least stable organostannanes and require the most stringent storage conditions. The Sn-H bond is relatively weak and susceptible to homolytic cleavage, initiating radical reactions.[10] Their stability generally increases with the steric bulk of the R groups.[8]

-

Organotin Halides (RₙSnX₄₋ₙ): Tri- and di-organotin halides are generally stable solids or liquids but are hygroscopic and can hydrolyze upon exposure to moisture.[11] They should be stored under a dry, inert atmosphere.[11]

-

Tetraorganotins (R₄Sn): These are typically the most stable class of organostannanes, being generally unreactive towards air and moisture.[4] However, cleavage of the C-Sn bond can occur with strong acids, halogens, or metal halides.[4]

-

Vinyl- and Arylstannanes: These reagents are generally stable and can often be handled in air for brief periods, but long-term storage should still be under an inert atmosphere to prevent slow degradation. Some vinylstannanes have been shown to be stable for at least 6 months when stored neat under argon at 0 °C.[12]

Below is a diagram illustrating the key factors that can compromise the stability of organostannane reagents.

Caption: Factors and pathways leading to the degradation of organostannane reagents.

II. Recommended Storage and Handling Protocols

Given their sensitivity and toxicity, a systematic approach to the storage and handling of organostannanes is paramount.

General Storage Guidelines

The following table summarizes the recommended storage conditions for various classes of organostannane reagents. These are general guidelines, and it is essential to consult the Safety Data Sheet (SDS) for specific recommendations for each reagent.

| Reagent Class | Recommended Temperature | Atmosphere | Container | Light Sensitivity | Notes |

| Tetraorganotins | Room Temperature | Air or Inert Gas | Tightly sealed glass or compatible plastic | Varies, store away from direct light | Generally the most stable class. Inert atmosphere recommended for long-term storage to prevent contamination. |

| Organotin Halides | Room Temperature | Dry Inert Gas (N₂ or Ar) | Tightly sealed glass, preferably with a PTFE-lined cap | Store in the dark | Highly sensitive to moisture.[13] |

| Organotin Hydrides | Refrigerated (2-8 °C) | Dry Inert Gas (N₂ or Ar) | Tightly sealed glass, often in Sure/Seal™ bottles | High - Store in the dark | Prone to thermal and oxidative decomposition.[7] Avoid long-term storage if possible. |

| Vinyl- and Arylstannanes | Refrigerated (2-8 °C) or Room Temp. | Dry Inert Gas (N₂ or Ar) | Tightly sealed glass or compatible plastic | Store in the dark | Generally more stable than hydrides, but refrigeration and inert atmosphere are recommended for long-term stability.[12] |

| Organotin Oxides/Alkoxides | Room Temperature | Dry Inert Gas (N₂ or Ar) | Tightly sealed glass or compatible plastic | Store in the dark | Sensitive to hydrolysis. |

Container and Material Compatibility

-

Primary Containers: Borosilicate glass bottles with polytetrafluoroethylene (PTFE)-lined caps are the preferred choice for long-term storage. For highly air- and moisture-sensitive reagents like organotin hydrides, commercial packaging systems like Sigma-Aldrich's Sure/Seal™ bottles are ideal.[3]

-

Incompatible Materials: Avoid storing organostannanes in containers with rubber or certain plastic liners that may be degraded by the reagent or allow for the ingress of air and moisture. Strong oxidizing agents, strong acids, and bases should be stored separately to prevent hazardous reactions.[14]

Protocol for Handling Air-Sensitive Organostannane Reagents

This protocol outlines the procedure for transferring liquid organostannane reagents using syringe and cannula (double-tipped needle) techniques under an inert atmosphere.

Materials:

-

Schlenk line or manifold with a supply of dry, inert gas (Argon or Nitrogen)

-

Oil bubbler

-

Flame-dried glassware (reaction flask, etc.) with septa

-

Dry syringes and needles (16-gauge or smaller recommended for Sure/Seal™ bottles)

-

Cannula (double-tipped needle)

-

Organostannane reagent in a Sure/Seal™ bottle or similar air-tight container

Procedure:

-

System Preparation: Assemble and flame-dry all glassware under vacuum, then backfill with inert gas. Maintain a positive pressure of inert gas throughout the procedure, monitored by the oil bubbler.

-

Reagent Bottle Pressurization: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

-

Syringe Transfer: a. Purge a dry syringe with inert gas by drawing and expelling the gas three times. b. Insert the needle of the purged syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. c. Slowly withdraw the desired volume of the reagent. d. Withdraw the needle tip into the headspace of the bottle and pull a small amount of inert gas into the syringe to act as a buffer. e. Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. f. Add the reagent to the reaction flask.

-

Cannula Transfer: a. For larger volumes, use a cannula. Insert one end of the cannula through the septum of the reagent bottle, ensuring it is below the liquid level. b. Insert the other end of the cannula into the reaction flask. c. Apply a slight positive pressure of inert gas to the reagent bottle to initiate the transfer of the liquid. d. Once the transfer is complete, remove the cannula from the reaction flask first, then from the reagent bottle.

-

Cleanup: Immediately rinse the syringe and needles with a dry, inert solvent (e.g., hexanes or toluene) into a designated waste container.[3]

-

Storage after Use: For Sure/Seal™ bottles, it is good practice to wrap the cap and septum area with Parafilm to further protect the seal.[3]

III. Purity Assessment and Monitoring for Degradation

The purity of an organostannane reagent is critical to the success of subsequent reactions. Regular assessment, especially for older reagents or those that have been opened multiple times, is highly recommended.

Visual Indicators of Decomposition

-

Precipitation: The formation of a solid precipitate (often white) can indicate hydrolysis to form organotin oxides or hydroxides.

-

Cloudiness: A clear liquid reagent becoming cloudy or hazy is another sign of hydrolysis or other degradation.

-

Color Change: While many organostannanes are colorless to pale yellow, a significant change in color may indicate decomposition or contamination.

-

Pressure Buildup: For some reagents, decomposition can lead to the evolution of gas.

Protocol for Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a sample.[2][15]

Materials:

-

NMR spectrometer

-

High-purity deuterated solvent (e.g., CDCl₃, Benzene-d₆)

-

High-purity internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl fumarate) with a known purity and a resonance that does not overlap with the analyte signals

-

Analytical balance (accurate to 0.01 mg)

-

NMR tubes

Procedure:

-

Sample Preparation: a. Accurately weigh a specific amount of the organostannane reagent into a vial. b. Accurately weigh and add a known amount of the internal standard to the same vial. c. Dissolve the mixture in a precise volume of the deuterated solvent. d. Transfer the solution to an NMR tube.

-

Data Acquisition: a. Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation. b. Ensure a high signal-to-noise ratio.

-

Data Processing: a. Process the spectrum with careful phasing and baseline correction. b. Integrate a well-resolved, characteristic peak of the organostannane reagent and a peak from the internal standard.

-

Purity Calculation: The purity of the analyte (Pₐ) can be calculated using the following formula:[2] Pₐ (%) = (Iₐ / Iₛₜd) × (Nₛₜd / Nₐ) × (Mₐ / Mₛₜd) × (mₛₜd / mₐ) × Pₛₜd Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

'a' refers to the analyte (organostannane) and 'std' refers to the internal standard.

-

GC-MS for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile degradation products.[16][17]

General Workflow:

-

Sample Preparation: A small aliquot of the organostannane reagent is diluted in a suitable solvent (e.g., hexane, dichloromethane).

-

Derivatization (if necessary): Non-volatile degradation products like organotin oxides or hydroxides may need to be derivatized to more volatile species (e.g., by ethylation with sodium tetraethylborate) to be amenable to GC analysis.[17]

-

GC Separation: The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the compounds by comparing their fragmentation patterns to known libraries or standards.

IV. Safety and Waste Disposal

Organostannane reagents are highly toxic, with tri- and tetra-substituted organotins being the most hazardous.[18] Exposure can occur through inhalation, ingestion, or skin contact, and can affect the central nervous system.[18]

-

Engineering Controls: Always handle organostannane reagents in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are often recommended; double-gloving is a good practice), safety goggles, a face shield, and a lab coat.[1]

-

Spill Management: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste.[1]

-

Waste Disposal: All waste containing organostannanes, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[1][8] Place all waste in clearly labeled, sealed containers for disposal according to your institution's and local regulations.[1][8] Do not pour organostannane waste down the drain.

By adhering to these guidelines, researchers can ensure the quality and reliability of their organostannane reagents, leading to more reproducible and successful experiments, while maintaining a safe laboratory environment.

References

-

ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved from [Link]

-

Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. (2015). MDPI. Retrieved from [Link]

-

Organotins in Water by GC with MS Detection. (2021, March 11). Gov.bc.ca. Retrieved from [Link]

-

Organotin Waste Materials Chemical Control Order 1989. (1989, March 17). NSW Environment Protection Authority. Retrieved from [Link]

- Standard Operating Procedures. (n.d.). Del Valle Lab.

-

Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024, July 2). Regular Article. Retrieved from [Link]

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Organotins in Sediment/Soil by GC with MS Detection. (2021, March 11). Gov.bc.ca. Retrieved from [Link]

-

Organotin chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Retrieved from [Link]

-

Material Safety Data Sheet. (2009, March 6). abdurrahmanince.com. Retrieved from [Link]

-

Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

M. E. Wood Tin halides and organotin halides have been, for some time, key intermediates in the syn. (n.d.). Retrieved from [Link]

-

Taylor's Technical Bulletin: Reagent Shelf Life. (n.d.). Oxidation Technologies. Retrieved from [Link]

-

Preparation, Properties and Reactions of Organotin Hydrides. (n.d.). UCL Discovery. Retrieved from [Link]

-

investigation of long term stability in metal hydrides. (n.d.). Retrieved from [Link]

-

Tributyltin hydride (Tributylstannane), Tin hydrides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Shelf life of Reagecon's Standards once opened. (n.d.). Reagecon. Retrieved from [Link]

-

Tributyltin hydride. (n.d.). Wikipedia. Retrieved from [Link]

-

Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. (2023, July 10). Organic Syntheses. Retrieved from [Link]

-

Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Retrieved from [Link]

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). Retrieved from [Link]

-

qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research Analytical Chemistry Software. Retrieved from [Link]

-

Chemical Incompatibility Table and Storage Recommendations. (n.d.). Retrieved from [Link]

-

A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

-

Safety Data Sheet: Tin. (n.d.). Carl ROTH. Retrieved from [Link]

-

EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]

-

Can Tributyltin chloride (Bu3SnCl) reactivity decrease after one year storage? (2019, December 22). ResearchGate. Retrieved from [Link]

-

Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved from [Link]

-

Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC - NIH. Retrieved from [Link]

-

Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Incompatible Chemicals Storage. (n.d.). EPA. Retrieved from [Link]

-

Vinylstannane synthesis by stannylation or C-Sn coupling reaction. (n.d.). Retrieved from [Link]

-

(PDF) Stability of drugs and medicines Oxidation. (2017, October 22). ResearchGate. Retrieved from [Link]

-

6.2: Synthesis and Stability. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

-

a new class of fluorous tin reagents for allylations under radical and metal-catalyzed conditions. (n.d.). PubMed. Retrieved from [Link]

-

A Practical One-Pot Synthesis of Vinylstannanes from Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chemical Compatibility Guidelines. (2024, March 3). UCSD Blink. Retrieved from [Link]

-

Storage of Incompatible Chemicals. (n.d.). Retrieved from [Link]

-

(PDF) Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. (2023, May 16). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. delvallelab.weebly.com [delvallelab.weebly.com]

- 4. gelest.com [gelest.com]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 7. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 8. epa.nsw.gov.au [epa.nsw.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. orgsyn.org [orgsyn.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 16. mdpi.com [mdpi.com]

- 17. www2.gov.bc.ca [www2.gov.bc.ca]

- 18. stacks.cdc.gov [stacks.cdc.gov]

Organostannanes in Modern Organic Synthesis: A Senior Application Scientist's Guide

Abstract

Organostannanes, or organotin compounds, have undeniably carved a significant niche in the landscape of modern organic synthesis. For decades, their unique reactivity and stability have empowered chemists to construct complex molecular architectures, particularly through the celebrated Stille cross-coupling reaction.[1][2][3] This guide provides an in-depth technical exploration of the core principles of organostannane chemistry, its applications, and the critical considerations for its use in research and development. As Senior Application Scientists, we aim to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and providing a clear-eyed view of both the profound utility and the inherent challenges associated with these powerful reagents. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of when and why to employ organostannane chemistry, and when to turn to burgeoning alternatives.

Introduction: The Enduring Legacy of Organostannanes

Organotin compounds, characterized by at least one tin-carbon bond, have been a subject of chemical inquiry since their discovery by Edward Frankland in 1849.[4] However, their ascent to prominence in synthetic organic chemistry began in earnest with the advent of palladium-catalyzed cross-coupling reactions.[1] Unlike many other organometallic reagents, organostannanes exhibit a remarkable balance of reactivity and stability; they are generally tolerant of moisture and air, making them significantly easier to handle than, for instance, organolithium or Grignard reagents.[5][6] This stability extends to their compatibility with a wide array of functional groups, a feature that is paramount in the multi-step synthesis of complex molecules like natural products and active pharmaceutical ingredients (APIs).[2][5][7]

The versatility of organostannanes is vast, with applications ranging from their use as PVC stabilizers and biocides to their critical role as synthons in creating new carbon-carbon bonds.[1][8][9] It is in the latter context, particularly through the Stille reaction, that they have become indispensable tools for synthetic chemists.[2]

The Cornerstone Reaction: The Stille Cross-Coupling

Developed by John K. Stille in the late 1970s, the palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides has become a robust and reliable method for C-C bond formation.[2][3] Its significance is underscored by its wide applicability in academic research and industrial processes, including pharmaceutical and agrochemical development.[2]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Stille reaction is rooted in a well-defined catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][10]

-